molecular formula C22H21NO2 B2938721 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone CAS No. 279672-28-5

1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone

Cat. No.: B2938721
CAS No.: 279672-28-5
M. Wt: 331.415
InChI Key: HMJKJWCTXNTQBO-UHFFFAOYSA-N
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Description

1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone is an organic compound that features a biphenyl group and a methoxyaniline moiety connected through a propanone linker

Properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-25-21-13-11-20(12-14-21)23-16-15-22(24)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJKJWCTXNTQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279672-28-5
Record name 1-(1,1'-BIPHENYL)-4-YL-3-(4-METHOXYANILINO)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone typically involves several steps:

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone can be compared with similar compounds such as:

The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone, also known by its CAS number 279672-28-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone can be represented as follows:

  • Molecular Formula : C22H21NO2
  • Molecular Weight : 345.41 g/mol
  • IUPAC Name : 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, particularly its cytotoxic effects against various cancer cell lines. The following sections detail these findings.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM)
HeLa15.2 ± 2.3
A54912.7 ± 1.8
MCF-718.9 ± 3.0
PC-310.5 ± 2.0

IC50 values represent the concentration required to inhibit cell growth by 50%.

The compound demonstrated significant cytotoxicity, particularly against the PC-3 prostate cancer cell line with an IC50 of 10.5 µM, indicating its potential as an anticancer agent.

The mechanism through which 1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone exerts its cytotoxic effects appears to involve apoptosis induction and cell cycle arrest. Studies indicate that the compound triggers mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of caspases, which are crucial for the apoptotic process.

Molecular docking studies suggest that this compound interacts with key proteins involved in apoptosis regulation, such as B-cell lymphoma 2 (BCL-2) family proteins, potentially inhibiting their anti-apoptotic functions .

Case Studies

Several case studies illustrate the compound's efficacy in preclinical settings:

  • Case Study 1 : In a study involving HeLa cells, treatment with the compound resulted in a significant increase in cells arrested in the SubG1 phase of the cell cycle, indicating a pro-apoptotic effect. The percentage of cells in this phase increased from a control level of 4.55% to 20.93% after treatment .
  • Case Study 2 : Another investigation assessed the compound's effect on A549 lung carcinoma cells, where it was found to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

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